3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Physicochemical profiling Lipophilicity Drug-likeness

Purchase CAS 1795090-04-8 for your kinase inhibitor screening cascades. This specific 5-chloro-2-methoxyphenyl sulfonylpiperidine-thiazolidinedione hybrid is not a generic TZD derivative. It is a defined SAR probe that enables pairwise halogen-scanning with its 5-fluoro analog to map chlorine vs. fluorine effects on PIM-1/2/3 isoform selectivity and VEGFR-2 engagement. Its unique computed XLogP3 (~2.1) and TPSA (~132 Ų) make it essential for calibrating in silico permeability models. Ensure target engagement validity by procuring this distinct pharmacophore.

Molecular Formula C15H17ClN2O5S2
Molecular Weight 404.88
CAS No. 1795090-04-8
Cat. No. B2933235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795090-04-8
Molecular FormulaC15H17ClN2O5S2
Molecular Weight404.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3
InChIKeyGVFSUPAYUVZCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795090-04-8) Commands Attention in Thiazolidinedione Procurement


3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795090-04-8) is a synthetic sulfonylpiperidine-thiazolidine-2,4-dione hybrid (molecular formula C15H17ClN2O5S2, MW 404.88 g/mol). The compound integrates three pharmacophoric elements – a thiazolidine-2,4-dione (TZD) core, a piperidine linker, and a 5-chloro-2-methoxyphenylsulfonyl substituent – placing it within a compound class that has demonstrated PIM kinase inhibition, PPAR-γ modulation, and VEGFR-2 inhibition potential in structurally related analogs [1]. The presence of a chlorine atom at the 5-position of the methoxyphenyl ring represents a specific halogen-substitution strategy distinct from the 5-fluoro, 3-chloro-4-fluoro, thiophenyl, and acetylphenyl congeners available in commercial screening libraries, making it a defined SAR probe rather than a generic TZD derivative [2].

Why Generic Substitution of CAS 1795090-04-8 with Other Thiazolidine-2,4-diones Introduces Physicochemical and Pharmacological Uncertainty


Within the sulfonylpiperidine-thiazolidinedione series, halogen identity and substitution pattern on the aryl ring critically influence lipophilicity (XLogP3), topological polar surface area (TPSA), electronic distribution, and computed gastrointestinal absorption—parameters that directly govern membrane permeability and target engagement [1]. The 5-chloro-2-methoxyphenyl substitution in CAS 1795090-04-8 generates a distinct physicochemical signature (calculated XLogP3 approximately 2.1 versus ~1.7 for the 5-fluoro analog; increased molecular refractivity from chlorine substitution) that cannot be replicated by purchasing a fluorinated, thiophenyl, or acetylphenyl analog and assuming biological equivalence. In PIM kinase inhibitor SAR studies, even single-atom halogen substitutions on the aryl ring have been shown to differentially affect isoform selectivity (PIM-1 vs. PIM-2 vs. PIM-3) and cellular potency, meaning that uncontrolled substitution during procurement introduces an unvalidated variable into screening cascades [2].

Quantitative Differentiation Evidence for CAS 1795090-04-8 Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 5-Chloro vs. 5-Fluoro-2-methoxyphenyl Congener

The replacement of chlorine with fluorine at the 5-position of the 2-methoxyphenylsulfonyl group produces a measurable shift in computed lipophilicity. The 5-chloro derivative (CAS 1795090-04-8) is predicted to exhibit an XLogP3 value approximately 0.4 log units higher than its 5-fluoro analog (CAS 1798671-93-8), reflecting the greater atomic polarizability and reduced electronegativity of chlorine relative to fluorine. This difference is consistent with the Hansch π parameter difference between chlorine (+0.71) and fluorine (+0.14) on aromatic systems, and directly impacts predicted passive membrane permeability and non-specific protein binding [1].

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison

Both the 5-chloro target compound and its 5-fluoro analog share identical hydrogen bond acceptor counts (8 HBA) and hydrogen bond donor counts (0 HBD), yielding comparable computed TPSA values of approximately 132 Ų [1]. This TPSA exceeds the commonly cited threshold of 140 Ų for favorable oral absorption, placing both compounds in a borderline permeability zone. However, the enhanced lipophilicity of the 5-chloro substitution partially offsets TPSA-driven permeability limitations, a phenomenon documented in thiazolidinedione drug design where chlorine-for-fluorine substitution has been employed to tune absorption without increasing TPSA [2].

Drug-likeness TPSA Oral bioavailability prediction BBB penetration

Class-Level PIM Kinase Inhibitory Potential: Thiazolidine-2,4-dione Core Activity with Sulfonylpiperidine Modulation

Thiazolidine-2,4-dione derivatives bearing sulfonylpiperidine appendages have been established as ATP-competitive PIM kinase (PIM-1, PIM-2, PIM-3) inhibitors. The reference compound SMI-4a (a benzylidene-thiazolidine-2,4-dione lacking the sulfonylpiperidine group) exhibits PIM-1 IC50 of 24 nM and PIM-2 IC50 of 100 nM, with selectivity over a panel of 58 kinases [1]. JP Patent 6057907 specifically claims thiazolidine derivatives with piperidine-sulfonyl-aryl motifs as PIM inhibitors with anti-myeloma activity [2]. The 5-chloro-2-methoxyphenyl substituent in CAS 1795090-04-8 is structurally congruent with the aryl-sulfonyl-piperidine pharmacophore defined in this patent class, and chlorine-for-fluorine SAR studies in analogous TZD series have shown that electron-withdrawing halogen substitution at the 5-position can enhance kinase binding affinity by 2- to 5-fold relative to unsubstituted phenyl [3]. Direct IC50 data for CAS 1795090-04-8 against PIM isoforms has not been publicly reported as of the search date.

PIM kinase inhibition Oncology Multiple myeloma Kinase selectivity

Molecular Weight and Heavy Atom Count Differentiation from Other Commercial TZD-Sulfonylpiperidine Screening Compounds

CAS 1795090-04-8 has a molecular weight of 404.88 g/mol, positioning it within the 'lead-like' upper boundary (MW ≤ 450) and fully compliant with Lipinski's Rule of Five [1]. In comparison, the 3-acetylphenyl analog (MW ~396 g/mol), the 3-chloro-4-fluorophenyl analog (MW ~403 g/mol), and the thiophen-2-yl analog (MW ~376 g/mol) span a molecular weight range that may alternatively suit fragment-based or lead-optimization screening strategies. The 5-chloro-2-methoxyphenyl variant offers the highest molecular weight within this sub-series (404.88 g/mol) while retaining Rule of Five compliance, providing a distinct vector for SAR expansion via the methoxy and chloro substituents [2].

Lead-likeness Fragment-based screening Molecular weight Rule of Five compliance

High-Confidence Application Scenarios for CAS 1795090-04-8 Based on Available Differentiation Evidence


PIM Kinase SAR Probe in Oncology Lead Discovery Libraries

Based on the structural congruency of CAS 1795090-04-8 with the thiazolidine-2,4-dione PIM inhibitor pharmacophore claimed in JP6057907 and validated in the Bataille et al. TZD-PIM SAR series, this compound is best deployed as a defined SAR probe within PIM-1/PIM-2/PIM-3 kinase inhibitor screening cascades [1]. Its 5-chloro-2-methoxyphenyl substitution represents the chlorinated branch of a halogen-scanning exercise, complementing the 5-fluoro analog (CAS 1798671-93-8). Procurement of both compounds enables pairwise comparison of chlorine vs. fluorine electronic and steric effects on kinase binding and cellular anti-proliferative activity, as demonstrated in analogous TZD series where halogen identity modulated isoform selectivity by 2- to 5-fold [2].

Physicochemical Property Benchmarking in Oral Bioavailability Prediction Models

The computed XLogP3 and TPSA values for CAS 1795090-04-8 place it in a borderline oral absorption zone (TPSA ≈ 132 Ų, XLogP3 ≈ 2.1), making it a suitable test compound for validating in silico absorption prediction models (e.g., SwissADME, GastroPlus) against experimental PAMPA or Caco-2 permeability data [1]. Its differentiated lipophilicity relative to the 5-fluoro analog (ΔXLogP3 ≈ +0.4) provides a within-series calibration point for assessing the contribution of halogen-induced lipophilicity to measured permeability, an approach supported by the broader TZD medicinal chemistry literature where halogen tuning is a recognized strategy for optimizing oral exposure [2].

Electron-Withdrawing Substituent SAR in Thiazolidinedione-Based Metabolic Disorder Research

Thiazolidine-2,4-diones are the core scaffold of PPAR-γ agonists (e.g., pioglitazone, rosiglitazone) used in type 2 diabetes research. The 5-chloro-2-methoxyphenylsulfonyl-piperidine substituent in CAS 1795090-04-8 represents a significant departure from the classical benzyl-TZD motif, introducing a sulfonamide-linked piperidine that may alter PPAR-γ transactivation profiles or shift selectivity toward PPAR-α/PPAR-δ [1]. The compound can be evaluated alongside the thiophenyl and 3-acetylphenyl congeners in PPAR reporter gene assays to map how aryl-sulfonyl substituent electronics (chloro withdrawing vs. acetyl withdrawing vs. thiophenyl neutral) modulate receptor activation potency and efficacy, leveraging the established precedent that sulfonylthiazolidinedione derivatives exhibit enhanced potency over sulfanyl analogs [2].

Sulfonylpiperidine Hybrid Scaffold Characterization in Multi-Target Anticancer Agent Design

Recent literature identifies N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors and apoptotic inducers with multi-target anticancer potential [1]. CAS 1795090-04-8 combines the sulfonylpiperidine VEGFR-2 pharmacophore with the thiazolidine-2,4-dione PIM kinase pharmacophore in a single hybrid scaffold, offering a unique opportunity to evaluate whether dual-target engagement (VEGFR-2 + PIM kinase) can be achieved with a single molecular entity. Procurement of this specific compound, rather than fragments or mono-pharmacophore controls, is essential for testing this dual-target hypothesis in angiogenesis-dependent tumor models, a research direction consistent with the 2026 Nature Scientific Reports publication on structure-guided optimization of N-sulfonylpiperidines toward multi-target anticancer agents [2].

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